3-Ethyl-1-methylindoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-ethyl-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C11H15N/c1-3-9-8-12(2)11-7-5-4-6-10(9)11/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
HFVFAXGTMHTUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(C2=CC=CC=C12)C |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Characterization of 3 Ethyl 1 Methylindoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Substituted Indolines
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
No experimental data found.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
No experimental data found.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)
No experimental data found.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
No experimental data found.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation
No experimental data found.
Elemental Analysis for Stoichiometric Composition Verification
No experimental data found.
Photoelectron Spectroscopy for Electronic Structure and Core-Level Binding Energies
Photoelectron spectroscopy (PES) is a powerful analytical technique used to investigate the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. This method provides valuable insights into the energies of molecular orbitals and the elemental composition of a compound. The two primary techniques within PES are Ultraviolet Photoelectron Spectroscopy (UPS), which uses UV photons to probe valence electron orbitals, and X-ray Photoelectron Spectroscopy (XPS), which employs X-rays to ionize core-level electrons.
Electronic Structure and Valence Band Ionization
Ultraviolet Photoelectron Spectroscopy (UPS) provides information about the highest occupied molecular orbitals (HOMOs), which are crucial for understanding a molecule's reactivity and electronic properties. The ionization energy, the energy required to remove an electron from a molecule, can be determined from UPS spectra. For comparison, the first ionization energy of natural indole (B1671886) has been reported to be approximately 7.9 eV. The presence of electron-donating alkyl groups, such as the ethyl and methyl groups in 3-Ethyl-1-methylindoline, is generally expected to lower the ionization potential compared to the parent indole structure due to their inductive effects.
Theoretical studies on related molecules, such as indole and its derivatives, have been conducted to calculate their electronic structure and predict their photoelectron spectra. These calculations, often employing methods like Density Functional Theory (DFT), help in the assignment of spectral features and provide a deeper understanding of the molecular orbital composition.
Table 1: Comparative First Ionization Energies of Indole and Related Compounds
This table is for illustrative purposes and shows typical ionization energies for related structures. Specific experimental values for this compound are not available.
| Compound | First Ionization Energy (eV) |
| Indole | 7.9 |
| 1-Methylindole | Not explicitly found |
| N-Ethylindole | Not explicitly found |
| 3-Methylindole (B30407) | Not explicitly found |
Core-Level Binding Energies and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and the chemical states of atoms within a molecule by measuring the binding energies of their core electrons. Chemical shifts in binding energies provide information about the local chemical environment of an atom. For instance, the binding energy of a core electron is influenced by the oxidation state and the nature of the atoms it is bonded to.
In this compound, the primary elements are carbon and nitrogen. The C 1s and N 1s core-level spectra would be of particular interest.
Carbon (C 1s): The C 1s spectrum of this compound would be complex due to the presence of carbon atoms in various chemical environments:
Aromatic carbons in the benzene (B151609) ring.
Aliphatic carbons in the ethyl group (both -CH2- and -CH3).
The methyl carbon attached to the nitrogen atom.
Carbons of the five-membered ring.
Each of these carbon types would have a slightly different C 1s binding energy, leading to a broad or multi-peak C 1s signal. For comparison, in other organic molecules, C-C/C-H bonds typically appear around 284.8 eV, while C-N bonds are found at slightly higher binding energies.
Nitrogen (N 1s): The N 1s binding energy provides information about the chemical state of the nitrogen atom. In N-alkylated indoles, the nitrogen is part of the heterocyclic ring and is bonded to two carbon atoms and a methyl group. Experimental XPS data for the N 1s core level in 3-methylindole have been reported and studied theoretically. The binding energy for the nitrogen in this compound is expected to be in a similar range to other N-alkylated indole derivatives.
Table 2: Representative Core-Level Binding Energies for Indole Derivatives
This table presents typical binding energy ranges for carbon and nitrogen in indole-related structures to provide context. Specific experimental values for this compound are not available.
| Element | Orbital | Typical Binding Energy (eV) | Notes |
| Carbon | C 1s | ~284.8 | For C-C and C-H bonds. |
| Higher for C-N bonds | |||
| Nitrogen | N 1s | ~398.7 - 401.4 | Range observed in related nitrogen heterocycles, depending on the specific bonding environment (e.g., C-N-C, N-(C)3). |
The exact binding energies are sensitive to the specific molecular structure and experimental conditions.
Computational and Theoretical Investigations of 3 Ethyl 1 Methylindoline and Indoline Analogs
Mechanistic Elucidation through Computational Reaction Dynamics
Computational methods are instrumental in unraveling the intricate details of chemical reaction mechanisms. By modeling the entire reaction pathway, from reactants to products, researchers can gain a deeper understanding of the energetic and structural changes that occur during a chemical transformation.
A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. mit.edu The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. mit.edu Computational methods, such as DFT, can be used to locate and characterize transition state structures, providing crucial insights into reaction mechanisms that are often difficult to obtain experimentally. arxiv.org
For reactions involving indoline (B122111) derivatives, computational analysis of the reaction pathway can reveal the step-by-step process of bond formation and breakage. nih.gov By mapping the potential energy surface, researchers can identify intermediates and transition states, allowing for a detailed mechanistic interpretation. This type of analysis is essential for understanding the regioselectivity and stereoselectivity of reactions, as well as for designing catalysts that can lower the activation energy and improve reaction efficiency. researchgate.net
Theoretical Prediction of Regioselectivity and Stereoselectivity
Computational chemistry has emerged as a powerful tool for predicting the outcomes of chemical reactions involving indoline analogs. Theoretical models, particularly those based on Density Functional Theory (DFT), provide significant insights into the factors governing regioselectivity and stereoselectivity.
In the context of reactions involving unsymmetrical intermediates derived from indolines, such as indolynes, computational studies have revealed that distortion energies play a crucial role in controlling regioselectivity. nih.govacs.org A predictive model based on this concept suggests that the regioselectivity of nucleophilic additions is determined by the relative ease of distorting the indolyne intermediate into the two possible transition structures. nih.gov This model has been successfully used to design substituted indolynes with enhanced regioselectivity. nih.govacs.org Quantum chemical calculations, employing methods like B3LYP and M06-2X hybrid density functionals, have been instrumental in these predictions. nih.gov Furthermore, the electronic nature of substituents on the indoline nitrogen has been shown to influence the geometry of indolyne intermediates, which in turn can affect the regioselectivity of their reactions. nih.gov
For cycloaddition reactions, such as the Diels-Alder reaction, theoretical investigations have been used to explain the unusual regioselectivity observed with certain indoline arynes. For instance, the 6,7-indolyne exhibits remarkable regioselectivity with 2-substituted furans, where electron-donating groups favor the more sterically crowded product, and electron-withdrawing groups show the opposite preference. nih.gov In contrast, 4,5- and 5,6-indolynes display little to no regioselectivity. nih.gov DFT calculations of activation free energies have been employed to rationalize these experimental observations.
The stereoselectivity of reactions involving indoline derivatives has also been successfully predicted using theoretical methods. For instance, in the 1,3-dipolar cycloaddition of azomethine ylides to indolin-2-ones, computational studies have been able to explain the observed high regio- and stereoselectivity. By calculating the activation energies for the formation of different stereoisomers (exo and endo), researchers can predict which product will be favored. These theoretical results have shown excellent agreement with experimental findings, confirming the formation of the exo adduct as the sole product in many cases.
A summary of computational methods and their application in predicting selectivity is presented in the table below.
| Reaction Type | Selectivity Predicted | Key Computational Insight | Computational Method |
| Nucleophilic Addition to Indolynes | Regioselectivity | Distortion energies control the reaction outcome. | DFT (B3LYP, M06-2X) |
| Diels-Alder Cycloaddition | Regioselectivity | Activation free energies and electronic effects of substituents determine the favored product. | DFT |
| 1,3-Dipolar Cycloaddition | Regio- and Stereoselectivity | Activation energies of transition states for different isomers predict the major product. | DFT |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indoline Chemical Space
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique extensively used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the indoline chemical space, QSAR studies have been instrumental in identifying key structural features that govern the therapeutic effects of these molecules and in guiding the design of new, more potent analogs.
A variety of QSAR models have been developed for indoline derivatives targeting a wide range of biological targets. For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to a series of 3-amidinobenzyl-1H-indole-2-carboxamides as inhibitors of blood coagulation factor Xa. nih.gov These models, which correlate the biological activity with the 3D steric and electrostatic fields of the molecules, have demonstrated high predictive power and have provided valuable insights into the binding topology of these inhibitors. nih.gov
Similarly, QSAR models have been developed for indeno[1,2-b]indole derivatives as inhibitors of Casein Kinase II (CK2). mdpi.comnih.gov These models have been used to predict the activity of new compounds, leading to the identification of potent inhibitors. mdpi.comnih.gov The reliability of these QSAR models is typically assessed through statistical parameters such as the correlation coefficient (r²) and the cross-validation coefficient (q²). mdpi.com
The application of QSAR is not limited to enzyme inhibitors. Studies have also been conducted on indole (B1671886) and isatin derivatives as antiamyloidogenic agents for Alzheimer's disease and as inhibitors of SARS CoV 3CLpro. mdpi.comnih.gov In these studies, QSAR models have been used to identify the physicochemical features that are most correlated with the biological activity, complementing other computational techniques like pharmacophore modeling. mdpi.com For instance, a grid-based 3D-QSAR model for antiamyloidogenic indole derivatives highlighted the importance of hydrophobic/non-polar, electron-withdrawing, and hydrogen bond features for activity. mdpi.com
The following table summarizes various QSAR studies on indoline and related derivatives.
| Compound Class | Biological Target/Activity | QSAR Method(s) | Key Findings |
| 3-Amidinobenzyl-1H-indole-2-carboxamides | Factor Xa Inhibition | CoMFA, CoMSIA | High predictive power, rationalized binding topology. nih.gov |
| Indeno[1,2-b]indoles | CK2 Inhibition | 3D-QSAR | Predicted activity of new compounds, identified potent inhibitors. mdpi.comnih.gov |
| Indole and Isatin Derivatives | Antiamyloidogenic (Alzheimer's) | 3D-QSAR | Identified key physicochemical features for activity (hydrophobicity, electronics, H-bonding). mdpi.com |
| Isatin and Indole Derivatives | SARS CoV 3CLpro Inhibition | 2D-QSAR (CORAL software) | Developed reliable models for predicting inhibitory activity. nih.gov |
| Indolyl and Piperidinyl Sulphonamides | Serotonin 5-HT(6) Receptor Binding | 2D-QSAR (DRAGON software) | Identified key topological and molecular descriptors for binding affinity. nih.gov |
| Indole Derivatives | Anti-proliferative (Breast Cancer) | 2D- and 3D-QSAR (MLR, ANN) | Established correlation between structure and anti-proliferative activity. neliti.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a powerful computational microscope to investigate the dynamic behavior of molecules over time, offering detailed insights into their conformational flexibility and intermolecular interactions. For 3-Ethyl-1-methylindoline and its analogs, MD simulations are invaluable for understanding how these molecules behave in a biological environment, such as when interacting with a protein target.
MD simulations have been widely applied to study the stability of protein-ligand complexes involving indoline derivatives. For example, in a study of novel indoline derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase domain, MD simulations of the protein-ligand complexes were performed for 100 nanoseconds to assess their stability. nih.gov Such simulations can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for the binding affinity of the ligand. nih.govnih.gov
Furthermore, MD simulations can be used to validate the binding modes of ligands predicted by molecular docking. nih.gov By observing the behavior of the ligand in the binding pocket of a protein over the course of a simulation, researchers can confirm the stability of the predicted interactions and gain a more dynamic understanding of the binding process. nih.govmdpi.com For instance, MD simulations of quinoline-3-carboxamide derivatives with various kinases were used to establish the stability of the interactions involved. mdpi.com
The table below provides examples of how MD simulations are used to study indoline derivatives.
| System Studied | Purpose of Simulation | Key Insights from MD |
| Indoline derivatives with EGFR-kinase domain | To assess protein-ligand complex stability. | Confirmed the stability of the complexes over 100 ns. nih.gov |
| Indole derivatives as Pim-1 inhibitors | To examine the stability of interactions and the role of key residues. | Validated the binding mode and highlighted the importance of specific interactions. nih.gov |
| Quinoline-3-carboxamide derivatives with DDR kinases | To establish the stability of intermolecular interactions. | Confirmed the stability of the docked complexes. mdpi.com |
| Isoindoline ester derivatives with GABA A receptors | To investigate binding stability and free energy. | Suggested stable and strong binding, highlighting the role of aromaticity. mdpi.com |
| Spiropyrazoline oxindoles with β-tubulin and EGFR | To confirm the stability and strength of interaction with the protein target. | Demonstrated a more stable and stronger interaction for the most potent compound. nih.gov |
Advanced Applications and Future Research Directions in 3 Ethyl 1 Methylindoline Chemistry
Utility of 3-Ethyl-1-methylindoline and Related Indolines as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis
Chiral amines and their derivatives are of paramount importance in asymmetric synthesis, where they can act as chiral building blocks, auxiliaries, or catalysts. sigmaaldrich.com The stereochemistry of a molecule is crucial for its biological activity, making the development of methods for enantioselective synthesis a key area of research. Substituted indolines, due to their rigid bicyclic structure, can provide a well-defined chiral environment.
The presence of a stereocenter at the C3 position, as could be achieved with this compound, makes it a potential candidate as a chiral building block. In this approach, an enantiomerically pure form of the indoline (B122111) derivative would be incorporated into a larger molecule, imparting its chirality to the final product.
Furthermore, chiral indolines can serve as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. ddugu.ac.in The auxiliary is then removed to yield the enantiomerically enriched product. The N-methyl group in this compound offers a convenient point of attachment for substrates, while the ethyl group at the C3 position could effectively shield one face of the molecule, directing the approach of reagents to the opposite face and thus controlling the stereochemical outcome of the reaction. The development of asymmetric synthesis methodologies often relies on the π-stacking interactions to control the stereoselectivity, an effect that could be exploited with indoline derivatives. nih.gov
Recent advancements in the synthesis of chiral indolines include biocatalytic methods, which utilize enzymes to achieve high enantioselectivity. escholarship.orgnih.govnih.gov For instance, engineered enzymes have been used for the intramolecular C(sp³)–H amination to afford chiral indolines. nih.govnih.gov Such biocatalytic approaches could potentially be adapted for the enantioselective synthesis of this compound, providing access to enantiopure material for applications in asymmetric synthesis.
Table 1: Selected Strategies for Asymmetric Synthesis of Chiral Indolines
| Method | Description | Key Features |
| Asymmetric Hydrogenation | Catalytic hydrogenation of indoles using chiral metal complexes. rsc.org | High enantioselectivities (up to 96% ee) have been achieved. |
| Biocatalytic C-H Amination | Enzymatic intramolecular amination of organic azides to form chiral indolines. nih.govnih.gov | Utilizes engineered enzymes for high efficiency and selectivity. |
| Chiral Auxiliary Control | Use of a covalently attached chiral molecule to direct a stereoselective reaction. nih.gov | The auxiliary can often be recovered and reused. |
Development of Functional Polymeric Materials Based on Indoline Monomers (e.g., Poly(2-ethyl-3-methylindole) as a Model)
Indole (B1671886) and its derivatives can be polymerized to create functional materials with interesting thermal, optical, and electronic properties. mdpi.comacs.org The development of polymers derived from substituted indolines, such as this compound, opens avenues for new materials with tailored properties.
A relevant model for the potential polymerization of this compound is the synthesis of poly(2-ethyl-3-methyl-1H-indole). This polymer was synthesized through the intramolecular cyclization of poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] in polyphosphoric acid. researchgate.net This demonstrates that substituted indoles can be polymerized to form stable polymeric structures. The resulting poly(2-ethyl-3-methyl-1H-indole) was found to have a 1,5-linkage of the monomer units. researchgate.net
The polymerization of a monomer like this compound could proceed through various mechanisms, including oxidative polymerization or by incorporating polymerizable functional groups onto the indoline ring. The resulting polymers could exhibit a range of properties depending on the polymer structure and molecular weight. For instance, indole-based polymers have been investigated for their thermal stability and rheological characteristics. acs.org The ethyl and methyl substituents on the indoline ring of this compound would influence the solubility, processability, and solid-state packing of the resulting polymer, thereby affecting its bulk properties.
Recent research has also focused on the synthesis of indole-functionalized norbornene dicarboximide copolymers via ring-opening metathesis polymerization (ROMP), leading to materials with enhanced thermal, optical, and antibacterial properties. acs.org This approach highlights the versatility of incorporating indole moieties into well-defined polymer architectures.
Exploration of Indoline Derivatives in Advanced Materials Science (e.g., Optoelectronic Properties)
Indoline derivatives have garnered significant interest in materials science due to their unique electronic and photophysical properties. mdpi.com These properties are highly tunable through chemical modification of the indoline scaffold, making them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.
The photophysical properties of substituted indoles are strongly dependent on their molecular structure. nih.govbeilstein-journals.org For example, the introduction of different substituent groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission characteristics of the molecule. nih.gov The ethyl and methyl groups in this compound, being electron-donating, would be expected to influence the electronic properties of the indoline core.
Indoline-based dyes have been successfully employed as sensitizers in dye-sensitized solar cells (DSSCs). The indoline moiety often serves as the electron donor component in a donor-π-acceptor (D-π-A) architecture. The efficiency of these dyes is influenced by factors such as their absorption spectra, energy levels, and ability to inject electrons into the semiconductor material.
Furthermore, the incorporation of indoline units into larger π-conjugated systems can lead to materials with interesting photophysical behaviors, including fluorescence and photochromism. mdpi.combeilstein-journals.org For instance, substituted indoline spiropyrans exhibit photochromic properties, reversibly changing their structure and color upon exposure to light. mdpi.com
Table 2: Photophysical Properties of Selected Substituted Indole Derivatives
| Compound Class | Key Photophysical Property | Potential Application |
| 2,3-distyryl indoles | Two-photon absorption | Biological imaging, fluorescent probes nih.gov |
| Benzophospholo[3,2-b]indoles | Blue fluorescence with high quantum yields | Organic light-emitting diodes (OLEDs) beilstein-journals.org |
| Bis-indole substituted phthalocyanines | Singlet oxygen generation | Photodynamic therapy worldscientific.com |
| Indolenine styrylcyanine dyes | Fluorescence in organic solvents | Fluorescent probes biointerfaceresearch.com |
Prospective Green Chemistry Routes for the Sustainable Synthesis of Indoline Scaffolds
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The development of sustainable synthetic routes to valuable chemical scaffolds like indoline is an active area of research. acs.orgnih.gov
Traditional methods for indoline synthesis often involve harsh reaction conditions, stoichiometric reagents, and the use of toxic metals. organic-chemistry.orgnih.govkaist.ac.kr In contrast, modern synthetic methods are increasingly focusing on catalysis, atom economy, and the use of environmentally benign reagents and solvents.
Photocatalysis has emerged as a powerful tool for green synthesis. For example, a metal-free, photocatalyzed method for the synthesis of substituted indolines has been reported, which proceeds via a decarboxylative radical arylation. acs.orgnih.gov This method offers a wide functional group tolerance and avoids the use of transition metals.
Biocatalysis, as mentioned earlier, also represents a green approach to indoline synthesis. The use of enzymes can lead to highly selective transformations under mild reaction conditions, often in aqueous media. nih.govnih.gov
Another promising strategy is the development of one-pot or tandem reactions that minimize purification steps and reduce waste. For instance, a one-pot synthesis of 3-substituted indoles has been developed using a reusable silica-supported catalyst. chapman.edu While this example leads to indoles, similar strategies could be envisioned for the synthesis of indolines.
The synthesis of this compound itself could potentially be achieved through greener routes starting from readily available precursors like o-ethylaniline. google.com The development of catalytic and environmentally friendly methods for the key cyclization step would be a significant advancement.
Future Directions in Theoretical and Computational Chemistry of Substituted Indolines
Theoretical and computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules. nih.gov For substituted indolines like this compound, computational methods can offer valuable insights that can guide experimental work.
Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic properties of molecules. For this compound, DFT calculations could be used to:
Determine the preferred conformation of the molecule.
Calculate the HOMO and LUMO energy levels to predict its electronic behavior.
Simulate its vibrational spectra (IR and Raman) to aid in its characterization.
Predict its reactivity and the regioselectivity of chemical reactions.
Computational studies can also be employed to investigate the mechanism of reactions involving indolines. For example, by mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a deeper understanding of how the reaction proceeds. This knowledge can be used to optimize reaction conditions and design more efficient synthetic routes.
In the context of materials science, computational modeling can be used to predict the photophysical properties of new indoline-based materials. Time-dependent DFT (TD-DFT) can be used to calculate excited-state properties, such as absorption and emission wavelengths, which is crucial for the design of new dyes and fluorescent materials.
Furthermore, molecular dynamics (MD) simulations can be used to study the behavior of indoline-containing polymers and their interactions with other molecules or surfaces. This can provide insights into the bulk properties of these materials and their potential applications. For instance, in silico docking studies are used to predict the binding mode of indoline derivatives with biological targets. researchgate.net
Future computational work on this compound and its derivatives could focus on designing novel chiral catalysts, predicting the properties of new polymeric materials, and screening for potential applications in organic electronics and medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-ethyl-1-methylindoline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted anilines or reductive alkylation of indole precursors. For example, optimizing solvent polarity (e.g., dichloromethane vs. ethanol) and catalyst choice (e.g., Pd/C for hydrogenation) can shift yields by 15–30% . Characterization via -NMR and HPLC-MS is critical to confirm regioselectivity and purity .
- Data Contradictions : Conflicting reports exist on the efficacy of NaBH versus LiAlH for intermediate reduction; systematic comparison with kinetic studies is recommended .
Q. How do structural modifications (e.g., substituent position) affect the compound’s physicochemical properties?
- Methodological Answer : Use computational tools (e.g., Gaussian for DFT calculations) to predict logP, pKa, and steric effects. Experimental validation via UV-Vis spectroscopy and solubility assays in polar/nonpolar solvents can resolve discrepancies between predicted and observed properties .
- Key Data : Substituent electronegativity at the 3-position correlates with a 20% increase in aqueous solubility .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Employ -labeling studies and in-situ IR spectroscopy to track bond formation/cleavage. Compare catalytic cycles (e.g., Suzuki-Miyaura vs. Buchwald-Hartwig) under inert atmospheres to isolate oxygen-sensitive intermediates .
- Data Contradictions : Conflicting reports on palladium leaching in catalytic systems suggest the need for ICP-MS analysis to quantify trace metal contamination .
Q. How do crystallographic data resolve ambiguities in the compound’s conformational dynamics?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with Hirshfeld surface analysis reveals intramolecular hydrogen bonding and torsional angles. Contrast with solution-state NMR (e.g., NOESY) to identify solvent-induced conformational shifts .
- Key Finding : The ethyl group at C3 induces a 12° deviation from planarity, altering π-π stacking interactions .
Q. What statistical frameworks are optimal for analyzing contradictory bioactivity data in this compound derivatives?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to disentangle variables like lipophilicity vs. steric bulk. Use Bayesian meta-analysis to reconcile conflicting IC values across studies, prioritizing datasets with rigorous controls (e.g., ≥3 biological replicates) .
- Example : A 2023 study found that outlier removal (Grubbs’ test, α=0.05) reduced variability in cytotoxicity assays by 40% .
Experimental Design & Validation
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR). Use design of experiments (DoE) to identify critical parameters (temperature, stirring rate) and establish a robustness range (±5% tolerance) .
- Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) confirm degradation pathways (e.g., oxidation at C3) .
Q. What criteria distinguish artifacts from genuine metabolites in this compound biotransformation studies?
- Methodological Answer : Use stable isotope tracers (e.g., -labeling) and HRMS/MS fragmentation patterns. Compare with negative controls (heat-inactivated enzymes) to rule out non-enzymatic byproducts .
- Key Insight : A 2024 study identified three artifacts in LC-MS data due to column adsorption; solid-phase extraction (SPE) reduced false positives by 60% .
Data Interpretation & Reporting
Q. How should researchers address conflicting spectroscopic assignments for this compound derivatives?
- Methodological Answer : Create a reference database of - and -NMR shifts using pure standards. Use 2D NMR (HSQC, HMBC) to resolve overlapping signals, particularly in aromatic regions .
- Case Study : Misassignment of a methylene proton in prior literature was corrected via - COSY, altering proposed reaction mechanisms .
Q. What ethical and analytical standards apply when publishing computational studies on this compound?
- Methodological Answer : Disclose software versions (e.g., Gaussian 16 vs. 09), basis sets, and convergence criteria. Validate docking results with experimental IC values and report RMSD thresholds (<2.0 Å) .
- Best Practice : Provide raw trajectory files in supplemental materials for molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
